molecular formula C10H12N2O3 B8768835 N-(2,4-Dimethyl-5-nitrophenyl)acetamide CAS No. 62476-60-2

N-(2,4-Dimethyl-5-nitrophenyl)acetamide

Cat. No. B8768835
CAS RN: 62476-60-2
M. Wt: 208.21 g/mol
InChI Key: LVADKDJSNQETBO-UHFFFAOYSA-N
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Patent
US04380464

Procedure details

2,4-Dimethyl-5-nitroacetanilide (20.8 g., 100 mmole) in ethanol (400 ml.) was reduced over Raney nickel at about 45 psi of hydrogen gas. After the hydrogen uptake was complete, the mixture was deactivated with elementary sulfur, filtered, and the filtrate was evaporated under reduced pressure to give the product as a solid, m.p. 163°-164° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8][C:9]([CH3:11])=[O:10])=[CH:6][C:5]([N+:12]([O-])=O)=[C:4]([CH3:15])[CH:3]=1.[H][H].[S]>C(O)C.[Ni]>[CH3:15][C:4]1[C:5]([NH2:12])=[CH:6][C:7]([NH:8][C:9]([CH3:11])=[O:10])=[C:2]([CH3:1])[CH:3]=1 |^3:17|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1N)NC(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.